molecular formula C14H26ClN B1265927 (2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride CAS No. 26831-44-7

(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride

Cat. No. B1265927
CAS RN: 26831-44-7
M. Wt: 243.81 g/mol
InChI Key: NUUUXJAVFDBNRA-UHFFFAOYSA-N
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Description

The compound "(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride" is of interest in the field of organic chemistry due to its adamantane structure, which is known for its high thermal stability and unique chemical properties. Adamantane derivatives are explored for various applications, including pharmaceuticals, due to their bioactive potential and ability to interact with biological systems in specific ways.

Synthesis Analysis

The synthesis of adamantane derivatives involves complex reactions that yield various functionalized adamantanes. One method described involves the reaction of amines from the adamantane series with ethyl chlorooxoacetate and oxalyl chloride in methylene chloride under mild conditions, producing ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)-alkylene(phenylene)oxamides] with yields between 72–87% and 18–60%, respectively (D'yachenko, Burmistrov, & Butov, 2019).

Molecular Structure Analysis

The molecular structure of adamantane derivatives, including "(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride," is characterized by the adamantane core, a highly stable, cage-like structure. This core significantly influences the chemical behavior and physical properties of the derivatives. Quantitative assessment and insights from crystallographic and Quantum Theory of Atoms in Molecules (QTAIM) analysis have revealed the nature of noncovalent interactions in adamantane derivatives, emphasizing the role of intra- and intermolecular interactions in determining molecular orientation and stability (El-Emam et al., 2020).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions that modify their structure and functionality. For example, reactions of adamantane-1(2)-amines with ethyl isothiocyanatoacetate produce ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates, highlighting the versatility of adamantane derivatives in forming new chemical bonds and functional groups (Burmistrov, Pitushkin, Vasipov, & Butov, 2017).

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates were synthesized using adamantan-1(2)-amines and adamantan-1(2)-ylalkanamines, showcasing the utility of adamantane derivatives in the synthesis of new compounds with potential applications in various fields (Burmistrov et al., 2017).
  • The synthesis of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and bis[(adamantan-1-yl)alkylene(phenylene)oxamides demonstrates the versatility of adamantane derivatives in creating novel compounds (D’yachenko et al., 2019).

Crystallographic and Quantum Analysis

  • Adamantane-1,3,4-thiadiazole hybrid derivatives were synthesized and analyzed using quantum theory of atoms-in-molecules (QTAIM), revealing insights into non-covalent interactions in these compounds (El-Emam et al., 2020).

Antibacterial Activity

  • Bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride was synthesized and found to have antibacterial activity, highlighting the potential of adamantane derivatives in medical applications (Krylov et al., 2016).

Synthesis of Piperidines and Aminoketones

  • The synthesis of 1-[2-(adamantan-1-yl)ethyl]piperidines and β-aminoketones of the adamantane series further illustrates the chemical flexibility and potential uses of adamantane derivatives (Shadrikova et al., 2016); (Makarova et al., 2002).

Neuroprotective Agents

  • Fluorescent heterocyclic adamantane amines were synthesized, demonstrating neuroprotective activity and potential for neurological assay development (Joubert et al., 2011).

Antiviral and Neurotropic Activity

  • Certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones were synthesized, showing both antimicrobial and anti-HIV-1 activity (El-Emam et al., 2004).
  • N-adamantyl derivatives of aromatic amines have shown neurotropic activity, indicating their potential use in psychotropic medication (Morozov et al., 2006).

Mechanism of Action

Target of Action

The primary target of (2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride is the soluble epoxide hydrolase (sEH) . This enzyme plays a crucial role in the arachidonic cascade and is a promising target in the therapy of hypertonic, inflammatory, and pain states .

Mode of Action

The compound interacts with its target, sEH, by inhibiting its activity . The adamantane fragment in the structure of the compound is believed to increase the inhibitory activity against sEH . The introduction of a methylene spacer between the adamantane fragment and nitrogen atom of the urea fragment of the lipophilic moiety appreciably increases the inhibitory activity against sEH .

Biochemical Pathways

The inhibition of sEH affects the metabolism of epoxy fatty acids, which are arachidonic acid metabolites formed by the action of cytochromes P450 . Normally, sEH converts these epoxy fatty acids into vicinal diols . By inhibiting sEH, the compound alters this pathway, potentially leading to changes in the levels of these metabolites.

Pharmacokinetics

The presence of the adamantane fragment in the structure of the compound is known to improve solubility , which could potentially enhance its bioavailability.

Result of Action

The inhibition of sEH by (2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride can lead to changes in the levels of epoxy fatty acids and their metabolites . This could potentially result in molecular and cellular effects that contribute to the compound’s therapeutic effects in hypertonic, inflammatory, and pain states .

properties

IUPAC Name

2-(1-adamantyl)-N-ethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N.ClH/c1-2-15-4-3-14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13,15H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUUXJAVFDBNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC12CC3CC(C1)CC(C3)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181324
Record name Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride

CAS RN

26831-44-7
Record name Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026831447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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